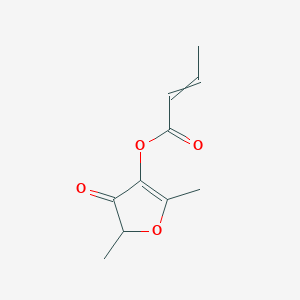
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate is a chemical compound belonging to the furanone family This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate typically involves the reaction of 2,5-dimethylfuran with appropriate reagents under controlled conditions. One common method includes the use of acetyl chloride and a base such as piperidine to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like piperidine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include alcohol derivatives, substituted furanones, and various oxidized products depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of flavoring agents and fragrances due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate: This compound shares a similar furanone structure but with an acetate group instead of a but-2-enoate group.
4-Hydroxy-2,5-dimethylfuran-3(2H)-one:
Uniqueness
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
114069-59-9 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(2,5-dimethyl-4-oxofuran-3-yl) but-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-4-5-8(11)14-10-7(3)13-6(2)9(10)12/h4-6H,1-3H3 |
Clave InChI |
YVFQXCOIOUFHMB-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)OC1=C(OC(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


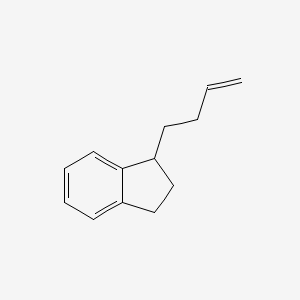
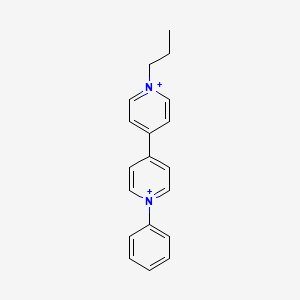
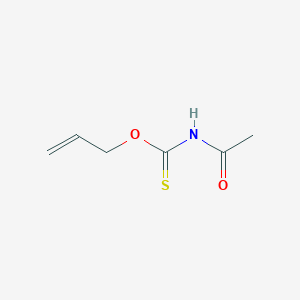
![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)
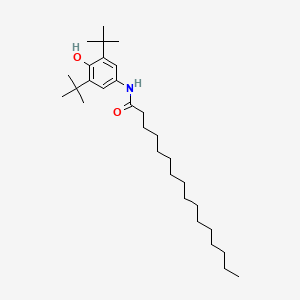

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
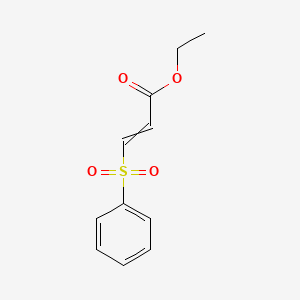
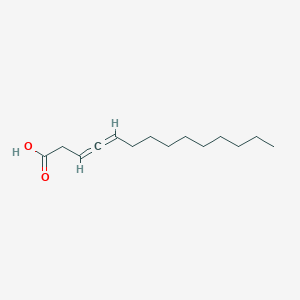
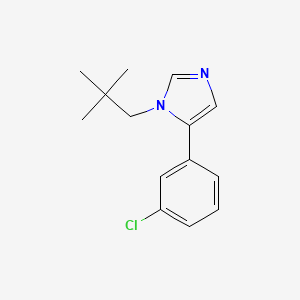
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)


